Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHAHGRGWWDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminobenzenethiol with Ethyl Chloroacetate
This is one of the most widely reported methods for synthesizing Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate:
- Reaction Description : The reaction involves the condensation of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base.
- Reaction Conditions :
- Base : Sodium hydroxide or potassium carbonate.
- Solvent : Ethanol or methanol.
- Temperature : Reflux conditions (approximately 80–100°C).
- Time : Typically 4–6 hours.
- Mechanism :
- The thiol group reacts with the chloroacetate via nucleophilic substitution to form an intermediate.
- Cyclization occurs to form the benzothiazole ring system.
- Yield : Moderate to high (60–85%), depending on reaction optimization.
Cyclization Using Ethyl α-Bromoacetate
An alternative approach uses ethyl α-bromoacetate instead of ethyl chloroacetate:
- Reaction Description : The thiol group in 5-chloro-2-mercaptobenzothiazole reacts with ethyl α-bromoacetate under basic conditions.
- Reaction Conditions :
- Base : Sodium ethoxide or potassium carbonate.
- Solvent : Dry ethanol.
- Temperature : Reflux for several hours.
- Yield : Comparable to the chloroacetate method but may require more stringent purification.
Industrial Production Methods
Continuous Flow Synthesis
Continuous flow reactors are increasingly employed in industrial settings for the production of this compound due to their efficiency and scalability:
- Advantages :
- Improved heat and mass transfer.
- Enhanced reaction control and reproducibility.
- Reduced reaction time compared to batch synthesis.
- Typical Conditions :
- Reactants are mixed in a flow reactor at controlled temperatures (80–120°C).
- Catalysts such as organic bases may be used to accelerate the reaction.
Microwave-Assisted Synthesis
Microwave irradiation is another method explored for industrial production:
- Key Benefits :
- Significant reduction in reaction time (minutes instead of hours).
- Higher yields due to uniform heating and enhanced molecular interactions.
- Conditions :
- Solvent-free or minimal solvent systems.
- Reaction temperatures typically range between 100–150°C.
One-Pot Multicomponent Reactions
One-pot reactions are designed to minimize steps and waste:
- Reactants such as ethyl chloroacetate, sulfur sources, and aromatic amines are combined directly in a single vessel.
- Catalysts like ammonium chloride or zinc chloride may be used to promote cyclization.
Purification Techniques
After synthesis, purification is critical for obtaining high-purity this compound:
Recrystallization
Recrystallization from ethanol or methanol is commonly employed:
- Dissolve the crude product in hot ethanol.
- Cool slowly to induce crystallization.
Column Chromatography
For more complex mixtures, column chromatography using silica gel and a solvent mixture (e.g., ethyl acetate/hexane in a ratio of 3:7) is used.
Data Table: Key Reaction Parameters
| Method | Reactants | Solvent | Base/Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Condensation with chloroacetate | Ethyl chloroacetate, aminothiol | Ethanol | Sodium hydroxide | Reflux | ~4–6 h | ~60–85 |
| Cyclization with bromoacetate | Ethyl α-bromoacetate, aminothiol | Dry ethanol | Sodium ethoxide | Reflux | ~4–6 h | ~65–80 |
| Continuous flow synthesis | Same as above | Varies | Organic base | ~80–120°C | Minutes | High |
| Microwave-assisted synthesis | Same as above | Minimal solvent | None | ~100–150°C | Minutes | High |
Notes on Optimization
- Reaction efficiency can be enhanced by using high-purity starting materials and optimizing solvent polarity.
- Microwave-assisted synthesis offers significant advantages for laboratory-scale experiments but requires specialized equipment for scaling up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used to modify the benzothiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various benzothiazole derivatives with potential biological activity .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is investigated for its potential as:
Materials Science
In materials science, this compound is explored for:
- Dyes and Pigments : Its unique chemical structure allows for applications in developing dyes with specific optical properties.
- Nonlinear Optical Materials : The compound's characteristics may enable its use in advanced optical applications .
Biological Studies
The compound serves as a scaffold for synthesizing biologically active molecules. It aids in studying biochemical pathways by interacting with various enzymes and proteins. Notably:
- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in metabolic pathways, impacting gene expression related to cell growth .
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Mycobacterium tuberculosis. The compound was tested at various concentrations, demonstrating a dose-dependent response. This suggests its potential as a lead compound for developing new anti-tubercular agents .
Application in Drug Development
In drug development research, this compound has been used as a starting material for synthesizing novel compounds targeting protein tyrosine phosphatase (PTP). In vivo assessments indicated that derivatives of this compound could significantly reduce plasma glucose concentrations in diabetic models .
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound may also interact with other proteins and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Ethyl [(5-Chloro-1,3-benzoxazol-2-yl)thio]acetate
- Structure : Replaces the benzothiazole sulfur with an oxygen atom (benzoxazole core) and introduces a thioether linkage.
- Molecular Formula: C₁₁H₁₀ClNO₃S (same as target compound).
- The thioether group increases flexibility compared to the direct acetate linkage in the target compound.
- Synthesis : Prepared via nucleophilic substitution between 5-chloro-1,3-benzoxazole-2-thiol and ethyl chloroacetate under basic conditions .
- Applications : Used as a bioactive intermediate in drug discovery.
2-[(5-Chloro-1,3-benzothiazol-2-yl)thio]octanoic Acid
- Structure: Features a long alkyl chain (octanoic acid) attached via a thioether to the benzothiazole core.
- Molecular Formula: C₁₅H₁₈ClNO₂S₂.
- Key Differences: The octanoic acid chain enhances lipophilicity, improving membrane permeability. The thioether linkage may confer antioxidant properties.
- Biological Activity : Demonstrated moderate antibacterial activity in preliminary screenings .
Ethyl 2-(5-Chloro-1H-indazol-3-yl)acetate (Ethyclozate)
- Structure : Replaces benzothiazole with an indazole ring.
- Molecular Formula : C₁₁H₁₁ClN₂O₂.
- Key Differences :
- Physical Properties : Melting point = 77°C; higher solubility in polar solvents compared to benzothiazole analogs.
Ethyl 2-(5-Bromo-1H-benzimidazol-2-yl)acetate
- Structure : Substitutes benzothiazole with benzimidazole and bromine at the 5-position.
- Molecular Formula : C₁₁H₁₀BrN₃O₂.
- Key Differences :
- Benzimidazole’s dual nitrogen atoms enhance coordination with metal ions, relevant in catalysis.
- Bromine’s larger atomic radius may sterically hinder interactions compared to chlorine.
- Applications : Used in synthesizing fluorescent probes .
Data Table: Comparative Analysis of Key Compounds
Structural and Functional Insights
- Electronic Effects: Chlorine’s electronegativity in the target compound increases electrophilicity at the benzothiazole core, enhancing reactivity in substitution reactions compared to non-halogenated analogs .
- Steric Considerations: Compounds with bulkier substituents (e.g., octanoic acid in ) show reduced crystallinity but improved bioavailability.
- Hydrogen Bonding : Indazole derivatives (e.g., ) exhibit stronger intermolecular interactions due to N–H groups, influencing solubility and solid-state packing.
Biological Activity
Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Target Interactions
this compound interacts with various biological targets, primarily enzymes and proteins involved in metabolic pathways. The compound has shown the ability to inhibit several enzymes, which can disrupt normal cellular functions and lead to therapeutic effects against certain diseases.
Biochemical Pathways
Research indicates that benzothiazole derivatives, including this compound, may inhibit the growth of Mycobacterium tuberculosis, suggesting a role in combating tuberculosis by interfering with bacterial replication pathways. This inhibition is likely due to the compound's ability to bind to active sites of key enzymes involved in bacterial metabolism.
2. Cellular Effects
Gene Expression Modulation
The compound has been observed to influence gene expression related to cell proliferation and apoptosis. By modulating these pathways, it can affect cell survival and growth rates, making it a candidate for further investigation in cancer therapies.
Metabolic Impact
this compound can alter metabolic pathways by inhibiting critical enzymes such as cytochrome P450. These interactions can result in changes in cellular metabolism and the production of metabolites with distinct biological activities.
3. Dosage Effects in Animal Models
Studies reveal that the biological effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anti-tumor activities. Conversely, higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization for therapeutic applications.
4. Research Applications
The compound has several promising applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
- Materials Science : Explored for use in developing dyes and nonlinear optical materials.
- Biological Studies : Serves as a scaffold for synthesizing biologically active molecules.
5. Case Studies and Research Findings
6. Conclusion
This compound presents a multifaceted profile of biological activity with implications for treating infectious diseases and cancer. Its ability to interact with critical biological targets highlights its potential as a lead compound for further development in pharmacology. Ongoing research will be essential to fully elucidate its mechanisms and optimize its therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-chloro-1,3-benzothiazole-2-thiol with ethyl α-bromoacetate in the presence of a base (e.g., sodium ethoxide) under reflux in ethanol . Intermediates are characterized using FT-IR (e.g., C=O stretch at ~1735 cm⁻¹) and NMR spectroscopy. For example, the ethyl ester group is confirmed by a triplet at δ 1.27 ppm (CH₃) and a quartet at δ 4.20 ppm (CH₂) in ¹H NMR, while the benzothiazole aromatic protons appear as distinct doublets between δ 7.27–7.84 ppm .
Q. How are spectroscopic techniques employed to validate the structure of this compound and its derivatives?
- FT-IR : Confirms functional groups, such as ester C=O (1735 cm⁻¹) and benzothiazole C-S (650–750 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group, aromatic protons) and carbon types (e.g., carbonyl at δ ~171 ppm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What reaction conditions favor the formation of the benzothiazole core during synthesis?
Cyclization of 2-aminothiophenol derivatives with chloroacetate esters under acidic or basic conditions is typical. For example, using DMF as a solvent and ammonium chloride as a catalyst at 80–100°C promotes ring closure . Electron-withdrawing substituents (e.g., Cl) enhance reactivity by stabilizing intermediates via resonance .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or regioselectivity?
Single-crystal X-ray diffraction (SC-XRD) is critical. For example, a study of a related benzothiazole derivative (Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) confirmed bond lengths (C-S: 1.74 Å) and dihedral angles (e.g., 85.2° between benzothiazole and ester groups) using SHELXL for refinement . Discrepancies between computational (DFT) and experimental geometries can highlight steric or electronic effects .
Q. What strategies address low yields in reactions involving electron-deficient benzothiazole derivatives?
- Catalytic optimization : Use CuCN or Pd catalysts to accelerate coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product suppression .
Q. How can NMR data contradictions (e.g., unexpected splitting) be systematically analyzed?
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria in esters).
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals. For example, a study of a benzothiazole-acetate hybrid used HSQC to correlate carbonyl carbons (δ 171.7 ppm) with adjacent protons .
- Computational modeling : Predicts chemical shifts using DFT (e.g., B3LYP/6-31G*) to validate assignments .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Q. How do steric and electronic factors influence the reactivity of the benzothiazole ring in further functionalization?
The 5-chloro group directs electrophilic substitution to the 4- and 6-positions via meta-directing effects. Steric hindrance at the 2-position (ester group) limits accessibility, favoring reactions at the 6-position in nucleophilic aromatic substitution .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
